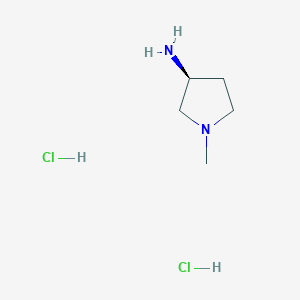
2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride is a chemical compound with the CAS Number: 1394820-14-4. It has a molecular weight of 241.64 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C9H10F3NO . The InChI code for this compound is 1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H .Physical and Chemical Properties Analysis
The compound has a molecular weight of 241.64 . It is a powder and is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Synthesis of Enantioenriched Trans-1,2-Amino Alcohols : A study by Birrell & Jacobsen (2013) details a highly enantioselective addition process to generate protected trans-1,2-amino alcohols. This method has been used to prepare two useful 2-aminocycloalkanol hydrochlorides in enantiopure form on a multigram scale.
In Vitro Antitumor Activity : A research conducted by Isakhanyan et al. (2016) focused on synthesizing tertiary aminoalkanol hydrochlorides to test them for antitumor activity. This work highlights the potential of these compounds in cancer research.
Practical Synthesis for Chemical Compounds : The study by Vaid et al. (2012) developed a practical synthesis route for a specific compound involving 2-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone, showcasing the versatility of such chemical structures in synthetic chemistry.
Cationic Polymerization : Ostrauskait et al. (2000) reported on the synthesis and cationic polymerization of a new monomer, demonstrating the potential of similar chemical structures in polymer science.
DNA Interaction and Docking Studies : Kurt et al. (2020) synthesized novel Schiff base ligands and investigated their DNA binding properties, which suggests applications in biochemistry and drug design.
Antioxidant and Membrane Stabilizing Properties : Malakyan et al. (2010) studied the antioxidant and membrane stabilizing properties of similar hydrochlorides, indicating potential biological and pharmacological applications.
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-2-[3-(trifluoromethyl)phenyl]ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPPQPPTLTYYKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394820-14-4 |
Source


|
| Record name | 2-amino-2-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl]carbamate](/img/structure/B1374602.png)







![1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1374615.png)


